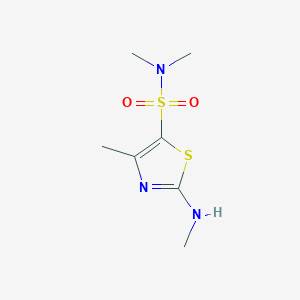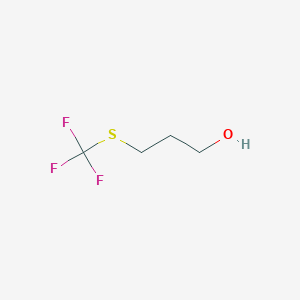![molecular formula C9H9FOS B3381993 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 2968-09-4](/img/structure/B3381993.png)
1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
描述
1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol This compound is characterized by the presence of a fluoro group and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one can be synthesized through several methods. One common method involves the reaction of 3,4-difluoroacetophenone with sodium thiomethoxide in acetonitrile at ambient temperature. The reaction mixture is stirred overnight, and the product is obtained by recrystallization from ethyl acetate and hexanes . Another method involves heating 3,4-difluoroacetophenone with sodium thiomethoxide in dimethylsulfoxide at 150°C for two hours, followed by extraction and purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified through recrystallization or other standard methods .
化学反应分析
Types of Reactions: 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions:
Substitution: Sodium thiomethoxide in dimethylformamide (DMF) at low temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different nucleophiles replacing the fluoro group.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
科学研究应用
1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
作用机制
The mechanism of action of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The fluoro and methylsulfanyl groups can influence the compound’s reactivity and binding affinity to molecular targets .
相似化合物的比较
- 1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one
- 4’-Trifluoromethylacetophenone
Comparison: 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one is unique due to the presence of both a fluoro and a methylsulfanyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Similar compounds may have different substituents, leading to variations in their chemical behavior and applications .
属性
IUPAC Name |
1-(3-fluoro-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTGAWVZMJBMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)methyl]cyclopentan-1-one](/img/structure/B3381912.png)
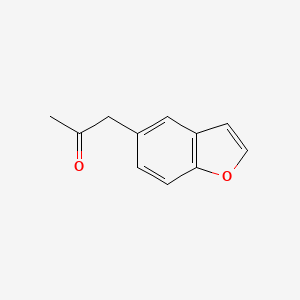
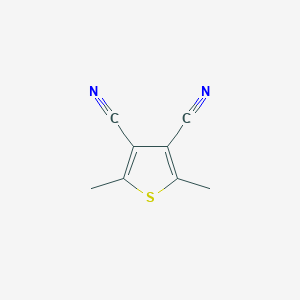
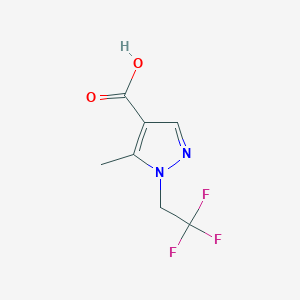
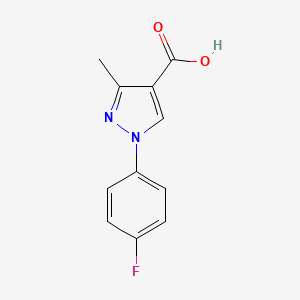
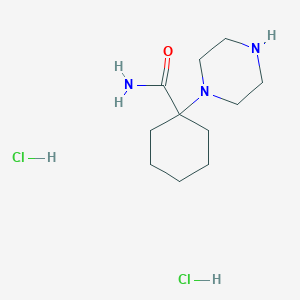
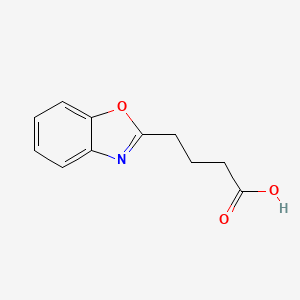
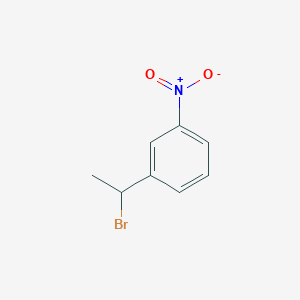
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride](/img/structure/B3381973.png)
